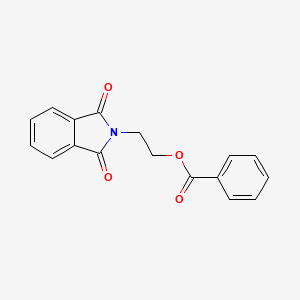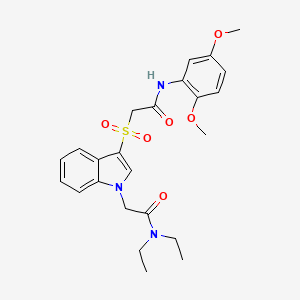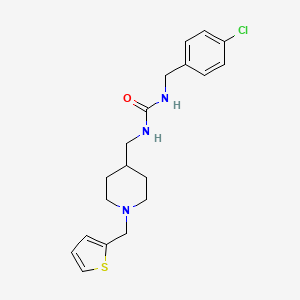
2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate” is a chemical compound with the molecular formula C15H9NO4 . It is also known by its IUPAC name, 2-(benzoyloxy)-1H-isoindole-1,3(2H)-dione . The compound is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150°C to yield the phthaloyl-protected alanine. The final product was obtained by coupling the protected alanine with the methyl anthranilate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal XRD was used to verify the structure, revealing that N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of an S(6) hydrogen-bonded loop . The molecules are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Aplicaciones Científicas De Investigación
Anticancer Applications
2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate derivatives have been explored for their potential as anticancer agents. For instance, compounds synthesized from conjugation with 6-mercataptopurine or 2-aminothiazole using dithiocarbamate as a spacer have shown promising anticancer properties (Nadhum & Mohammed, 2020).
Synthesis of Atorvastatin Intermediate
This compound has been utilized in the synthesis of intermediates for drugs like atorvastatin, a cholesterol-lowering medication. A study demonstrated its production via bioreduction using Pichia pastoris X-33, highlighting its significance in pharmaceutical manufacturing (Zhou et al., 2011).
Organic Synthesis and Material Science
There is notable interest in using this compound in the field of organic synthesis and material science. For example, its insertion into ninhydrin-phenol adducts and the observed migration of a ninhydrin carbon bearing a phenolic subunit in certain reactions showcases its utility in complex organic syntheses (Das et al., 2017).
Mesogenic Schiff Bases Synthesis
The synthesis of mesogenic Schiff bases using derivatives of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate is another area of application. These bases have been studied for their molecular structures and thermal behavior, finding applications in advanced material sciences (Dubey et al., 2018).
Anti-Inflammatory Applications
Several derivatives of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate have been synthesized and evaluated for anti-inflammatory activity, showing promising results in both in vitro and in vivo models. This points to potential therapeutic applications in the treatment of inflammation-related disorders (Nikalje et al., 2015).
Antihyperglycemic Activity
Research has also explored its use in the synthesis of compounds with antihyperglycemic activity, indicating its potential in the development of new antidiabetic drugs (Eissa, 2013).
Safety and Hazards
Direcciones Futuras
The synthesis of stable sulfondiimidamides has recently begun, introducing a new functional group for medicinal chemistry . The different aza-analogs of sulfonamides and sulfones have interesting properties for medicinal chemistry due to the (additional) nitrogen atom(s). Besides the potential centro-chirality of sulfur, the nitrogen substituents offer new possibilities for functionalization optimizing steric demand, solubility, and reactivity . Therefore, “2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate” and similar compounds could be of interest in future research.
Mecanismo De Acción
Target of Action
It is known that isoindoline-1,3-dione derivatives, to which this compound belongs, have been studied for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
Compounds with an isoindoline-1,3-dione nucleus are known to exhibit diverse chemical reactivity, which could influence their interaction with biological targets .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
The isoindoline-1,3-dione nucleus is known to be significant in medicinal chemistry, suggesting that this compound could have potential therapeutic applications .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-13-8-4-5-9-14(13)16(20)18(15)10-11-22-17(21)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEJXUXPXPVWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)
![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2945634.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)
![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)
![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2945639.png)
![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2945642.png)
